N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (abbreviated as NMPOC) is a synthetic compound of the pyrazole carboxamide class of molecules. It is composed of two distinct components: a pyrazole ring and a carboxamide group. NMPOC has been studied extensively in recent years due to its potential applications in medicine and biochemistry. In particular, it has been studied for its ability to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and inhibition of this enzyme can reduce inflammation. NMPOC has also been studied for its potential applications in cancer research and drug development.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively in recent years due to its potential applications in medicine and biochemistry. In particular, it has been studied for its ability to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and inhibition of this enzyme can reduce inflammation. N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has also been studied for its potential applications in cancer research and drug development. In addition, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has been studied for its ability to modulate the activity of other enzymes, such as phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC). Furthermore, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has been studied for its anti-proliferative and anti-angiogenic properties, which could be useful in the treatment of certain types of cancer.
Mechanism of Action
The exact mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and inhibition of this enzyme can reduce inflammation. N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to modulate the activity of other enzymes, such as phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC). Furthermore, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-proliferative and anti-angiogenic properties, which could be useful in the treatment of certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide have been studied in various cell types and animal models. In particular, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). Inhibition of this enzyme can reduce inflammation and has been shown to be beneficial in the treatment of certain diseases, such as arthritis and asthma. N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to modulate the activity of other enzymes, such as phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC). Furthermore, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-proliferative and anti-angiogenic properties, which could be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a half-life of approximately 12 hours. Additionally, it is relatively easy to synthesize, and can be synthesized using a variety of methods. Furthermore, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
However, there are also some limitations to using N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide in laboratory experiments. For example, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has not been thoroughly studied in humans, so its effects on humans are not yet fully understood. Additionally, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has not been approved for use in humans, so it cannot be used in clinical trials. Furthermore, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has not been extensively studied for its potential applications in cancer research and drug development.
Future Directions
The potential applications of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide are vast, and there are many areas of research that could be explored in the future. For example, further studies could be conducted to investigate the potential of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide to modulate the activity of other enzymes, such as phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC). Additionally, further research could be conducted to investigate the potential of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide to have anti-proliferative and anti-angiogenic properties, which could be useful in the treatment of certain types of cancer. Furthermore, further studies could be conducted to investigate the potential of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide to be used in drug development and cancer research. Finally, further studies could be conducted to investigate the safety and efficacy of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide in humans.
Synthesis Methods
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods. One method involves the reaction of a 1-methyl-1H-pyrazole-5-carboxylic acid with 4-methoxyphenyl-1,3,4-oxadiazol-2-yl chloride in the presence of a base, such as sodium hydroxide. This reaction yields N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide as the sole product. Other methods for synthesizing N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involve the use of catalysts, such as palladium and copper, to accelerate the reaction.
properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-19-11(7-8-15-19)12(20)16-14-18-17-13(22-14)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOANQGYKXGBWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.